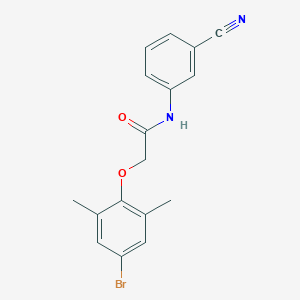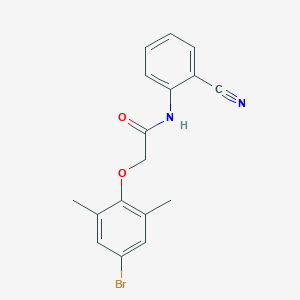![molecular formula C25H27N3O3S2 B319946 N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide](/img/structure/B319946.png)
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butylsulfamoyl group, a phenylcarbamothioyl group, and a diphenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(tert-butylsulfamoyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2-diphenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
相似化合物的比较
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide can be compared with other similar compounds, such as:
N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of diphenylacetamide.
N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2,2-diphenylpropionamide: Similar structure but with a propionamide group instead of diphenylacetamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C25H27N3O3S2 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H27N3O3S2/c1-25(2,3)28-33(30,31)21-16-14-20(15-17-21)26-24(32)27-23(29)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22,28H,1-3H3,(H2,26,27,29,32) |
InChI 键 |
OEAWGLCXQNZMDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B319866.png)
![2-(4-bromophenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide](/img/structure/B319868.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B319869.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide](/img/structure/B319870.png)
![Ethyl 4-{[4-(dimethylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B319872.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}butanamide](/img/structure/B319873.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B319875.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide](/img/structure/B319876.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B319877.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B319879.png)
![4-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide](/img/structure/B319882.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B319886.png)
